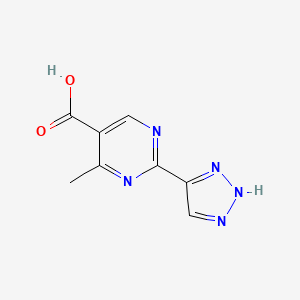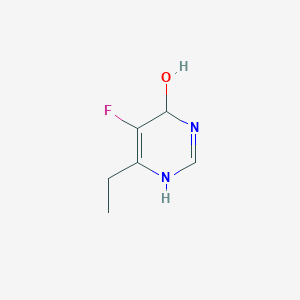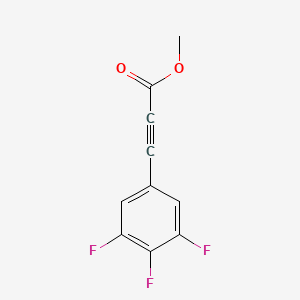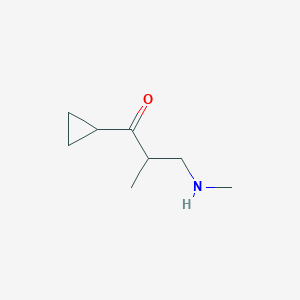
Sodium 5-cyanopyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-cyanopyridine-3-sulfinate is a chemical compound with the molecular formula C6H3N2NaO2S It is primarily used in research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-cyanopyridine-3-sulfinate typically involves the reaction of 5-cyanopyridine with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The product is then purified using techniques such as recrystallization and filtration to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-cyanopyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Sodium 5-cyanopyridine-3-sulfinate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-cyanopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The compound can act as a nucleophile, electrophile, or radical, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to the formation of stable products.
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 5-cyanopyridine-3-sulfinate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical properties compared to other sodium sulfinates. This uniqueness makes it a valuable compound in specific synthetic applications where other sulfinates may not be suitable .
Properties
Molecular Formula |
C6H3N2NaO2S |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sodium;5-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-2-5-1-6(11(9)10)4-8-3-5;/h1,3-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
RXZVWRBOMBCPMK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)


![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)




![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)

![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)
